molecular formula C14H19N3 B8666799 5-amino-3-(N-methylpiperidin-4-yl)-1H-indole

5-amino-3-(N-methylpiperidin-4-yl)-1H-indole

Cat. No. B8666799
M. Wt: 229.32 g/mol
InChI Key: CKBJZDHVHHKARV-UHFFFAOYSA-N
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Description

5-amino-3-(N-methylpiperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-3-(N-methylpiperidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-(N-methylpiperidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-amine

InChI

InChI=1S/C14H19N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7,15H2,1H3

InChI Key

CKBJZDHVHHKARV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-5-nitro-1H-indole (2.7 g, Step A) was dissolved in MeOH (50 mL), the mixture was bubbled with H2 for 10 min. 10% Pd/C (150 mg) was added and the mixture was stirred under H2 overnight. The mixture was filtered through Celite® and concentrated in vacuo to afford 3-(1-methyl-4-piperidyl)indole-5-ylamine as a yellow oil. MS: 230 (M+1). Calc'd. for C14H19N3—229.32.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 38.2 gm (145 mMol) 5-nitro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in 1.9 L ethanol and 30 mL 5N HCl were added 10.0 gm 5% palladium on carbon. The reaction mixture was hydrogenated at ambient for 18 hours with an initial hydrogen pressure of 60 p.s.i. The reaction mixture was filtered and then concentrated under reduced pressure. The residue was dissolved in methanol and the solution filtered. This filtrate was concentrated under reduced pressure and the residue redissolved in ethanol. The solution was concentrated to about 500 mL and product allowed to crystallize. The crystals were filtered to give 48.9 gm (95%) of the title compound as its dihydrochloride salt, ethanol solvate.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

To a solution of 11.3 gm (50 mMol) 5-amino-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in 250 mL methanol were added 3.0 gm 5% palladium on carbon. The mixture was hydrogenated at room temperature under an initial hydrogen pressure of 60 p.s.i. for 18 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to give a dark gum which was slurried in hexane to give the title compound as a brown solid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 3-(1-methyl-1,2,5,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole (D1, 2.00 g, 7.8 mmole) and 10% palladium on carbon (0.25 g) in methanol (50 ml) and DMF (50 ml) was shaken under an atmosphere of hydrogen at 50 psi/344.8 KPa for 18 hours. The mixture was filtered and evaporated to dryness. The residue was partitioned between dichloromethane (75 ml) and water (30 ml). The organic phase was separated, washed with brine, dried (Na2SO4) and evaporated to dryness. Trituration of the residue with diethyl ether afforded the title compound as pale brown solid (1.15 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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